BenchChemオンラインストアへようこそ!

(R,S)-Boc-2-amino-3-methyl-3-phenyl-butyric acid dcha

Peptide Therapeutics Protease Resistance Drug Metabolism

Choose (R,S)-Boc-β,β-dimethyl-Phe-OH·DCHA when peptide stability is non-negotiable. The β,β-gem-dimethyl group creates a quaternary carbon that sterically blocks serine proteases (chymotrypsin, trypsin, DPP-IV), preventing P1' cleavage—a modification standard phenylalanine cannot replicate. Essential for long-acting GLP-1 analogues, renin inhibitors, and hemiasterlin-class antimitotics. Supplied as the DCHA salt for optimal Boc-SPPS solubility and coupling efficiency at ≥98% HPLC purity. Don't let proteolytic degradation compromise your PK profile.

Molecular Formula C28H46N2O4
Molecular Weight 474.7 g/mol
CAS No. 144643-84-5
Cat. No. B6360564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,S)-Boc-2-amino-3-methyl-3-phenyl-butyric acid dcha
CAS144643-84-5
Molecular FormulaC28H46N2O4
Molecular Weight474.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C16H23NO4.C12H23N/c1-15(2,3)21-14(20)17-12(13(18)19)16(4,5)11-9-7-6-8-10-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-10,12H,1-5H3,(H,17,20)(H,18,19);11-13H,1-10H2
InChIKeySCRQGHNXMROJEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R,S)-Boc-2-amino-3-methyl-3-phenyl-butyric acid dcha (CAS 144643-84-5) is a Strategic Building Block for Protease-Resistant Peptides


(R,S)-Boc-2-amino-3-methyl-3-phenyl-butyric acid dcha (CAS 144643-84-5) is a racemic, Boc-protected, β,β-dimethylated phenylalanine derivative supplied as its dicyclohexylamine (DCHA) salt. The compound incorporates a tert-butyloxycarbonyl (Boc) protecting group on the α-amino function and two methyl groups at the β-carbon of the phenylalanine side chain. This β,β-dimethylation motif is a well-established structural modification employed to enhance the proteolytic stability of peptide therapeutics [1]. The DCHA salt form improves handling and solubility characteristics during solid-phase peptide synthesis (SPPS). The compound is widely recognized as a key intermediate for introducing constrained, protease-resistant phenylalanine residues into bioactive peptides [2].

Why Standard Boc-Phenylalanine Cannot Substitute for (R,S)-Boc-2-amino-3-methyl-3-phenyl-butyric acid dcha in Protease-Stable Peptide Design


Substituting (R,S)-Boc-2-amino-3-methyl-3-phenyl-butyric acid dcha with standard Boc-phenylalanine or even Boc-α-methyl-phenylalanine in peptide sequences intended for therapeutic application leads to a critical loss of proteolytic stability. The β,β-dimethyl substitution creates a sterically hindered, quaternary carbon center adjacent to the peptide backbone, which physically obstructs the active site of serine proteases such as chymotrypsin, trypsin, and dipeptidyl peptidase IV (DPP IV) [1]. Standard phenylalanine derivatives lacking this geminal dimethyl group are readily cleaved at the P1' position, resulting in rapid in vivo degradation and poor pharmacokinetic profiles. The unique steric bulk of the β,β-dimethyl motif is therefore non-substitutable when designing peptides with extended half-lives.

Quantitative Differentiation: (R,S)-Boc-2-amino-3-methyl-3-phenyl-butyric acid dcha vs. Closest Analogs


Proteolytic Stability: β,β-Dimethyl Phenylalanine vs. Standard Phenylalanine in Serine Protease Assays

Peptides incorporating β,β-dimethylated amino acids at the P1' position demonstrate near-complete resistance to degradation by key serine proteases, whereas their unmodified counterparts are rapidly cleaved. The target compound provides the β,β-dimethyl-phenylalanine moiety necessary for this effect [1].

Peptide Therapeutics Protease Resistance Drug Metabolism

Synthetic Utility: High Purity of (R,S)-Boc-2-amino-3-methyl-3-phenyl-butyric acid dcha for SPPS

The target compound is commercially available with a purity of ≥98% (HPLC) . This high purity is critical for efficient solid-phase peptide synthesis (SPPS), minimizing side reactions and ensuring high crude peptide purity and yield .

Solid-Phase Peptide Synthesis Process Chemistry Quality Control

Conformational Constraint: β,β-Dimethyl vs. β-Methyl vs. Unsubstituted Phenylalanine

The β,β-dimethyl substitution in the target compound introduces greater steric bulk and conformational restriction than either β-methyl or unsubstituted phenylalanine derivatives. This is a critical design element for stabilizing bioactive conformations of peptides [1].

Peptide Conformation Structure-Activity Relationship Drug Design

Racemic Mixture Utility: Facilitating Diastereomer Separation in Peptide Synthesis

The target compound is supplied as a racemic mixture ((R,S)-Boc-2-amino-3-methyl-3-phenyl-butyric acid dcha) [1]. In peptide synthesis, the use of a racemic building block can lead to the formation of diastereomeric peptides, which are often more readily separable by standard chromatographic techniques than enantiomers [2].

Chiral Resolution Diastereomer Separation Analytical Chemistry

Optimal Deployment Scenarios for (R,S)-Boc-2-amino-3-methyl-3-phenyl-butyric acid dcha


Design of Protease-Resistant Therapeutic Peptides (e.g., GLP-1 Analogues)

Incorporation of (R,S)-Boc-2-amino-3-methyl-3-phenyl-butyric acid dcha into peptide sequences, particularly at the P1' position C-terminal to a known protease cleavage site, is a validated strategy for enhancing proteolytic stability [1]. This is directly applicable to the development of long-acting GLP-1 analogues, renin inhibitors, and other peptide therapeutics where extended in vivo half-life is a critical requirement [2].

Structure-Activity Relationship (SAR) Studies of Conformationally Constrained Peptides

The β,β-dimethyl substitution in (R,S)-Boc-2-amino-3-methyl-3-phenyl-butyric acid dcha introduces significant steric hindrance, which can be leveraged to lock a peptide into a specific bioactive conformation [3]. This is valuable in SAR studies aimed at mapping the conformational requirements for receptor binding or enzyme inhibition.

Synthesis of Antimicrotubule Agents and Cytotoxic Peptides

Derivatives of β,β-dimethylphenylalanine, such as those found in the hemiasterlin analogue HTI-286, have demonstrated potent antimicrotubule and cytotoxic activity [4]. The target compound serves as a key building block for the synthesis of novel analogues in this class, enabling exploration of structure-activity relationships around the critical N-terminus of these tripeptides [4].

Solid-Phase Peptide Synthesis (SPPS) with Boc Chemistry

The target compound is supplied in a form (DCHA salt) and purity (≥98% HPLC) optimized for direct use in Boc-based SPPS . Its high purity minimizes side reactions and ensures efficient coupling, making it suitable for both manual and automated peptide synthesizers in academic and industrial settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R,S)-Boc-2-amino-3-methyl-3-phenyl-butyric acid dcha

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.